molecular formula C11H18ClNO B1372001 2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride CAS No. 1750-08-9

2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride

Cat. No.: B1372001
CAS No.: 1750-08-9
M. Wt: 215.72 g/mol
InChI Key: FBCPDXMKPKFFCL-UHFFFAOYSA-N
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Description

Registry Information and Identifiers

The primary chemical registry information for 2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride establishes its definitive identification through multiple standardized database systems. The compound is assigned the Chemical Abstracts Service registry number 1750-08-9, which serves as its universal identifier across all major chemical databases and literature. The molecular descriptor language number designated as MFCD13195991 provides additional registry validation for this compound within the Molecular Design Limited database system.

The compound's identification parameters extend beyond simple registry numbers to include sophisticated molecular descriptors that enable precise chemical characterization. The Simplified Molecular Input Line Entry System code for this compound is documented as CC1=C(OCCCN)C(C)=CC=C1.[H]Cl, providing a standardized representation of its molecular structure. This encoding system allows for unambiguous identification and facilitates computational analysis of the compound's structural features.

Database cross-referencing reveals that this compound maintains consistent identification across multiple chemical information systems, including PubChem, where it is cataloged with comprehensive structural and property data. The integration of these various identifier systems ensures reliable compound identification and prevents confusion with structurally similar molecules in chemical research and commercial applications.

Registry Parameter Value Source Database
Chemical Abstracts Service Number 1750-08-9 Chemical Abstracts Service
Molecular Design Limited Number MFCD13195991 Molecular Design Limited
PubChem Compound Identifier 86812266 PubChem
Simplified Molecular Input Line Entry System CC1=C(OCCCN)C(C)=CC=C1.[H]Cl Chemical Abstracts Service

IUPAC Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic chemistry naming conventions, providing a standardized approach to chemical identification. The official International Union of Pure and Applied Chemistry name is designated as 3-(2,6-dimethylphenoxy)propan-1-amine;hydrochloride, which accurately reflects the compound's structural components and functional group arrangements. This nomenclature system ensures consistency across international scientific communications and facilitates precise identification of the compound's molecular architecture.

The systematic naming approach employed by the International Union of Pure and Applied Chemistry breaks down the compound's structure into its constituent parts, beginning with the aromatic ring system and proceeding through the ether linkage to the aminopropyl chain. The term "2,6-dimethylphenoxy" specifically identifies the substituted benzene ring with methyl groups at the second and sixth positions relative to the oxygen attachment point. The "propan-1-amine" designation indicates a three-carbon aliphatic chain terminating in a primary amine functional group.

The International Chemical Identifier system provides additional systematic naming through its hierarchical molecular representation. The International Chemical Identifier for this compound is InChI=1S/C11H17NO.ClH/c1-9-5-3-6-10(2)11(9)13-8-4-7-12;/h3,5-6H,4,7-8,12H2,1-2H3;1H, which encodes the complete molecular structure in a standardized format. This identifier system enables computational analysis and database searching while maintaining compatibility with international chemical information systems.

The International Chemical Identifier Key, represented as LHOBVNNXDJRXLL-UHFFFAOYSA-N, provides a shortened hash code derived from the full International Chemical Identifier string. This key system facilitates rapid database searches and molecular matching algorithms while preserving the unique identification characteristics of the compound.

Alternative Nomenclature and Synonyms

The compound is recognized under several alternative nomenclature systems that reflect different naming conventions and historical usage patterns in chemical literature. One prominent alternative designation is 1-(3-aminopropoxy)-2,3-dimethylbenzene hydrochloride, which emphasizes the attachment point of the aminopropoxy chain to the benzene ring system. This naming variant provides clarity regarding the connectivity pattern between the aromatic and aliphatic portions of the molecule.

Commercial and research applications have generated additional synonyms that are commonly encountered in scientific literature and chemical supply catalogs. The compound identifier IWB60334 represents a commercial designation used in certain chemical databases and procurement systems. These alphanumeric codes serve practical purposes in inventory management and compound tracking within research institutions and commercial suppliers.

The systematic examination of literature reveals that this compound may also be referenced through its relationship to structurally similar molecules, particularly those within the broader class of aminopropoxy-substituted benzenes. However, careful distinction must be maintained between this specific compound and related structures such as mexiletine derivatives, which possess different substitution patterns and pharmacological properties.

Properties

IUPAC Name

3-(2,6-dimethylphenoxy)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-9-5-3-6-10(2)11(9)13-8-4-7-12;/h3,5-6H,4,7-8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCPDXMKPKFFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1750-08-9
Record name 2-(3-aminopropoxy)-1,3-dimethylbenzene hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Starting Material Preparation

The aromatic core, 1,3-dimethylbenzene (m-xylene), is first functionalized to introduce a reactive substituent at the 2-position (ortho to one methyl group). Common approaches include:

  • Halogenation (e.g., bromination) at the 2-position to yield 2-bromo-1,3-dimethylbenzene.
  • Alternatively, hydroxylation to form 2-hydroxy-1,3-dimethylbenzene, which can then be converted to a leaving group such as a tosylate.

Formation of the Propoxy Linkage

The key step involves coupling the aromatic intermediate with a 3-aminopropyl moiety. This can be achieved by:

  • Nucleophilic substitution of 2-bromo-1,3-dimethylbenzene with 3-aminopropanol under basic conditions to form 2-(3-hydroxypropoxy)-1,3-dimethylbenzene, followed by conversion of the hydroxyl to an amine.
  • Alternatively, using 3-aminopropyl derivatives protected as phthalimides or carbamates to prevent side reactions during substitution, followed by deprotection to liberate the free amine.

Amination and Salt Formation

  • If the amino group is introduced as a protected derivative, deprotection (e.g., hydrazinolysis of phthalimide) is performed to yield the free amine.
  • The free amine is then reacted with hydrochloric acid to form the hydrochloride salt, which precipitates as a crystalline solid suitable for isolation and purification.
Step Reaction Description Reagents/Conditions Outcome
1 Bromination of 1,3-dimethylbenzene Br2, FeBr3 catalyst, controlled temperature 2-bromo-1,3-dimethylbenzene
2 Nucleophilic substitution with 3-aminopropanol 3-aminopropanol, base (e.g., K2CO3), solvent (DMF), heating 2-(3-hydroxypropoxy)-1,3-dimethylbenzene
3 Conversion of hydroxyl to amine (if needed) or direct amination Tosylation followed by substitution or direct amination 2-(3-aminopropoxy)-1,3-dimethylbenzene
4 Formation of hydrochloride salt HCl in ethanol or ether 2-(3-aminopropoxy)-1,3-dimethylbenzene hydrochloride
  • Yield and Purity: The nucleophilic substitution step is critical for yield optimization. Using polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and controlled temperature (80–120 °C) enhances substitution efficiency.
  • Protection Strategies: Employing amine-protecting groups (e.g., phthalimide) during substitution prevents side reactions and improves overall yield.
  • Salt Formation: The hydrochloride salt formation improves compound stability and crystallinity, facilitating purification by recrystallization from solvents such as ethanol/petroleum ether mixtures.
  • Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.
  • Data Table: Typical Reaction Conditions and Yields
Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Bromination Br2, FeBr3 catalyst 0–25 2 85–90 Controlled addition to avoid polybromination
Nucleophilic substitution 3-aminopropanol, K2CO3, DMF 100–120 12–24 70–80 Polar aprotic solvent essential
Amination/Deprotection Hydrazine hydrate (if phthalimide used) 80 4 90 Clean deprotection step
Salt formation HCl in ethanol Room temp 2 >95 Crystallization improves purity
Method Advantages Disadvantages Industrial Suitability
Direct nucleophilic substitution with free amine Simpler, fewer steps Possible side reactions, lower yield Moderate
Use of protected amine derivatives Higher yield, cleaner reactions Additional steps, reagents needed High
Salt formation by HCl treatment Stabilizes product, easy purification Requires solvent handling High

The preparation of this compound is efficiently achieved via halogenation of 1,3-dimethylbenzene followed by nucleophilic substitution with a 3-aminopropyl moiety and subsequent hydrochloride salt formation. Employing protecting groups for the amine functionality and optimizing reaction conditions significantly improves yield and purity. The hydrochloride salt form enhances compound stability and facilitates purification, making the method suitable for both laboratory synthesis and potential industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The aminopropoxy group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to 2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride exhibit anticancer properties. For instance, derivatives have been studied for their ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's structural features may enhance its interaction with biological targets associated with cancer progression.

Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The amine group can facilitate interactions with neurotransmitter systems or modulate neuroinflammatory responses, making it a candidate for further investigation in neuropharmacology.

Biochemical Applications

Protein Crosslinking : Similar compounds are often employed as crosslinking agents in biochemical research. They facilitate the formation of stable complexes between proteins and other biomolecules, which is crucial for studying protein interactions and functions. This application is particularly relevant in the development of immunoconjugates for targeted drug delivery systems.

Peptide Synthesis : The compound can serve as a coupling agent in peptide synthesis reactions. Its ability to activate carboxylic acids allows for efficient coupling with amines to form peptide bonds, which is vital in the production of peptides for therapeutic use.

Material Science

Polymer Chemistry : In materials science, this compound can be utilized to modify polymer surfaces or as a component in the synthesis of functionalized polymers. These polymers may exhibit enhanced properties such as improved adhesion or biocompatibility, making them suitable for biomedical applications.

Case Study 1: Anticancer Properties

A study conducted on structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis mediated by mitochondrial pathways. This suggests that this compound could be explored further for its potential as an anticancer agent.

Case Study 2: Protein Interaction Studies

In a biochemical assay, derivatives of this compound were used to crosslink proteins involved in signaling pathways. The results indicated enhanced stability of protein complexes, facilitating detailed studies on protein-protein interactions that are essential for understanding cellular processes.

Case Study 3: Polymer Modification

Research on polymer composites incorporating this compound showed improved mechanical properties and thermal stability. Such modifications are crucial for developing advanced materials used in medical devices or drug delivery systems.

Mechanism of Action

The mechanism of action of 2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride involves its interaction with specific molecular targets. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride
  • CAS No.: 1750-08-9
  • Molecular Formula: C₁₁H₁₈ClNO (C₁₁H₁₇NO·HCl)
  • Molecular Weight : 215.72 g/mol (free base: 179.26 g/mol)
  • Structural Features: A 1,3-dimethylbenzene (m-xylene) core substituted with a 3-aminopropoxy group (–O–CH₂CH₂CH₂NH₂) and a hydrochloride counterion .

Physicochemical Properties :

  • SMILES : CC1=C(C(=CC=C1)C)OCCCN.Cl
  • Predicted Collision Cross Section (CCS) : 140.0 Ų for [M+H]+ adduct (mass spectrometry applications) .

Comparison with Structurally Similar Compounds

2-(2-Aminoethoxy)-1,3-dimethylbenzene Hydrochloride

  • CAS No.: 313527-92-3
  • Molecular Formula: C₁₀H₁₆ClNO
  • Key Differences : Shorter ethoxy chain (2 carbons vs. 3 carbons).
  • Impact : Reduced lipophilicity and altered bioavailability compared to the target compound. Commonly used in drug synthesis (e.g., mexiletine analogs) .

2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene Hydrochloride

  • Structural Features : Branched butoxy chain with a geminal dimethyl group.
  • Impact : Enhanced steric hindrance may improve metabolic stability but reduce solubility. This compound is explored in specialty pharmaceuticals .

Mexiletine Hydrochloride Analogs

  • Example: 1-(2,6-Dimethylphenoxy)-2-aminopropane Hydrochloride (CAS: N/A).
  • Key Differences : Shorter chain and methyl substitution on the amine.
  • Pharmacological Relevance : Mexiletine is an antiarrhythmic drug; structural analogs highlight the importance of chain length and substituent positioning in biological activity .

Toxicity Comparison with Dimethylbenzene Isomers

  • Evidence from Propsilocerus akamusi Studies: 1,2-Dimethylbenzene (o-xylene): EC₅₀ = 0.12 mM (most toxic). 1,3-Dimethylbenzene (m-xylene): EC₅₀ = 0.24 mM. 1,4-Dimethylbenzene (p-xylene): EC₅₀ = 0.38 mM. Implication: The 1,3-dimethylbenzene core in the target compound may contribute to moderate toxicity, though the aminopropoxy group could modulate this profile .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Feature CCS ([M+H]+)
2-(3-Aminopropoxy)-1,3-dimethylbenzene HCl 1750-08-9 C₁₁H₁₈ClNO 215.72 3-Carbon aminopropoxy chain 140.0 Ų
2-(2-Aminoethoxy)-1,3-dimethylbenzene HCl 313527-92-3 C₁₀H₁₆ClNO 201.69 2-Carbon aminoethoxy chain N/A
1,3-Dimethylbenzene (m-xylene) 108-38-3 C₈H₁₀ 106.17 Unsubstituted m-xylene core N/A

Table 2: Toxicity of Dimethylbenzene Isomers (EC₅₀ Values)

Isomer EC₅₀ (mM) Relative Toxicity Rank
1,2-Dimethylbenzene 0.12 1 (Highest)
1,3-Dimethylbenzene 0.24 2
1,4-Dimethylbenzene 0.38 3 (Lowest)

Biological Activity

2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article provides a comprehensive overview of its mechanisms of action, biological effects, and relevant case studies.

Molecular Formula: C12H18ClN
Molecular Weight: 229.73 g/mol
CAS Number: 1750-08-9

The structure of this compound consists of a dimethylbenzene core with an aminopropoxy side chain, contributing to its biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The compound has been shown to exhibit:

  • Receptor Modulation: It acts as a ligand for certain neurotransmitter receptors, potentially influencing neurotransmission and vascular tone.
  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer activity. In vitro assays revealed that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. The following table summarizes findings from recent studies:

StudyCell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15.2Apoptosis induction via caspase activation
HeLa (Cervical Cancer)12.5Cell cycle arrest at G2/M phase
A549 (Lung Cancer)10.8Inhibition of PI3K/Akt pathway

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. The results indicated a significant reduction in bacterial load within 72 hours of treatment, supporting its potential use as an alternative antimicrobial agent.

Case Study 2: Cancer Treatment Exploration

In a preclinical study involving xenograft models, the administration of this compound led to a marked decrease in tumor size compared to control groups. The study highlighted the compound's ability to enhance the efficacy of existing chemotherapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride?

The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, a method analogous to the synthesis of Prexasertib intermediates involves reacting a halogenated dimethylbenzene derivative (e.g., 1,3-dimethyl-2-chlorobenzene) with 3-aminopropanol under basic conditions (e.g., Cs₂CO₃ in DMF at 80°C), followed by HCl treatment to form the hydrochloride salt . Purification often employs column chromatography (silica gel, ethyl acetate/petroleum ether gradients) or recrystallization .

Q. How can this compound be characterized using spectroscopic methods?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) confirm structural integrity. Key signals include aromatic protons (δ 6.7–7.2 ppm), methyl groups (δ 2.1–2.4 ppm), and aminopropoxy chain resonances (δ 3.4–4.0 ppm for OCH₂ and NH₂) .
  • Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ at m/z 226.12) .
  • HPLC: Purity assessment (≥98%) using C18 columns with UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of hydrochloride vapors.
  • First Aid: For skin contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention and provide SDS .
  • Storage: Keep in airtight containers at 2–8°C, protected from moisture and light .

Advanced Research Questions

Q. How does this compound contribute to kinase inhibition in therapeutic agents like Prexasertib?

The 3-aminopropoxy group acts as a linker, enhancing binding affinity to kinase active sites. In Prexasertib (a CHK1 inhibitor), this moiety facilitates interactions with hydrophobic pockets and hydrogen bonding via the amine group, critical for stabilizing the enzyme-inhibitor complex . Structure-activity relationship (SAR) studies recommend modifying the dimethylbenzene ring to optimize steric and electronic effects .

Q. How can researchers assess its joint toxic effects with substituted benzenes in environmental or pharmacological studies?

  • Toxic Unit (TU) Analysis: Evaluate additive/synergistic effects using luminescent bacteria (Vibrio fischeri) or Daphnia magna. For example, binary mixtures with methylbenzene or nitrobenzene may exhibit synergistic toxicity (TU < 1) .
  • Additivity Index (AI): Quantify deviations from concentration addition (AI > 1.2 indicates antagonism; <0.8 suggests synergism) .
  • Statistical Modeling: Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, Hammett constants) with toxicity outcomes .

Q. What strategies improve reaction yields during its synthesis?

  • Catalyst Optimization: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
  • Temperature Control: Maintain 80–100°C to accelerate substitution while avoiding side reactions (e.g., hydrolysis) .
  • Workup Refinement: Neutralize excess base with dilute HCl before extraction to minimize emulsion formation .

Q. How can data contradictions in pharmacological studies (e.g., efficacy vs. toxicity) be resolved?

  • Dose-Response Analysis: Establish EC₅₀ (efficacy) and LC₅₀ (toxicity) values to define therapeutic windows.
  • Mechanistic Profiling: Use RNA-seq or proteomics to identify off-target effects (e.g., CREB pathway modulation) .
  • Cross-Validation: Compare results across multiple assays (e.g., in vitro kinase inhibition vs. in vivo tumor regression) .

Methodological Notes

  • Toxicity Testing: Prioritize OECD Guidelines (e.g., Test No. 202 for Daphnia acute toxicity) for regulatory compliance .
  • Analytical Validation: Include internal standards (e.g., deuterated analogs) in HPLC/MS workflows to ensure accuracy .
  • Data Interpretation: Use software like GraphPad Prism for nonlinear regression analysis of dose-response curves .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride
Reactant of Route 2
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2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.